

(R)-(-)-JQ1 chemical properties and solubility

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Compound of Interest		
Compound Name:	(R)-(-)-JQ1 Enantiomer	
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An In-depth Technical Guide on the Chemical Properties and Solubility of (R)-(-)-JQ1

This technical guide provides a comprehensive overview of the chemical properties and solubility of (R)-(-)-JQ1, the inactive enantiomer of the potent BET bromodomain inhibitor, (+)-JQ1. This document is intended for researchers, scientists, and drug development professionals.

Core Chemical Properties

(R)-(-)-JQ1 is the stereoisomer of (+)-JQ1 and serves as a crucial negative control in experiments investigating the effects of BET bromodomain inhibition.[1][2][3] While structurally similar to its active counterpart, it exhibits no significant binding affinity for BET bromodomains. [3][4]



Property	Value	Source
IUPAC Name	tert-butyl 2-[(9R)-7-(4- chlorophenyl)-4,5,13-trimethyl- 3-thia-1,8,11,12- tetrazatricyclo[8.3.0.02,6]tridec a-2(6),4,7,10,12-pentaen-9- yl]acetate	[5]
Molecular Formula	C23H25CIN4O2S	[1][2][6][7]
Molecular Weight	456.99 g/mol	[1][2][7][8][9]
CAS Number	1268524-71-5	[1][2][3][5]
Appearance	White to yellow-white solid	[1][9]
Purity	≥98% to 99.79% (batch dependent)	[2][3][4][7]
Relative Density	1.33 g/cm³	[1]

Solubility Profile

The solubility of (R)-(-)-JQ1 has been determined in various common laboratory solvents and formulated for in vivo applications. Sonication is often recommended to aid dissolution.[1]

In Vitro Solubility

Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Source
DMSO	90 - 91 mg/mL	~197 - 199 mM	[1][2]
Ethanol	91 mg/mL	~199 mM	[2]
Water	Insoluble	N/A	[2]

In Vivo Formulations



Formulation	Concentration	Source
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	3.3 mg/mL (7.22 mM)	[1]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.75 mg/mL	[3]
10% DMSO, 90% Corn Oil	≥ 2.75 mg/mL	[3]

Experimental ProtocolsPreparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution for in vitro use.

Materials:

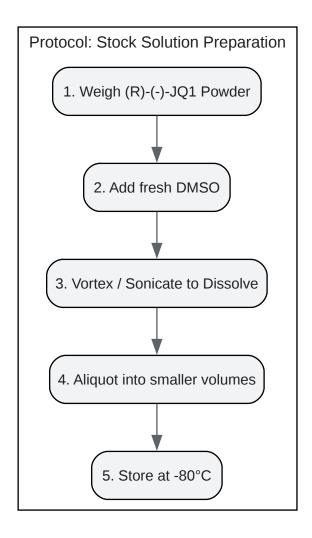
- (R)-(-)-JQ1 solid powder
- Anhydrous/fresh DMSO[2]
- Vortex mixer
- Sterile microcentrifuge tubes

Methodology:

- Calculate the mass of (R)-(-)-JQ1 required. For 1 mL of a 10 mM solution, 4.57 mg is needed
 (Mass = Molarity × Volume × Molecular Weight).
- Weigh the calculated amount of (R)-(-)-JQ1 powder and place it into a sterile microcentrifuge tube.
- Add the corresponding volume of fresh DMSO to the tube.
- Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.[1]



- Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freezethaw cycles.[3]
- Store the aliquots at -80°C for long-term stability (up to 1 year).[1][2][3]



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Workflow for preparing a stock solution of (R)-(-)-JQ1.

Preparation of an In Vivo Formulation (PEG/Tween/Saline)

This protocol outlines the preparation of a formulation suitable for animal studies, based on a method described by suppliers.[1]



Materials:

- (R)-(-)-JQ1 DMSO stock solution (e.g., 33 mg/mL)
- PEG300
- Tween 80
- Saline (0.9% NaCl)
- Sterile tubes

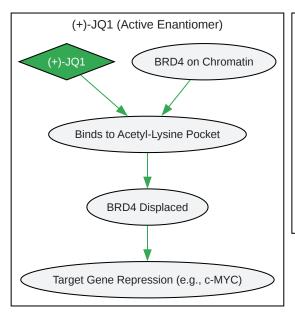
Methodology:

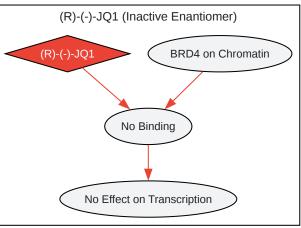
- Prepare the vehicle by sequentially combining the solvents. For a final volume of 1 mL, start with 100 μ L of DMSO.
- Add 400 μ L of PEG300 to the DMSO and mix until the solution is clear.
- Add 50 μL of Tween 80 to the DMSO/PEG300 mixture and mix thoroughly.
- Add 450 μL of saline to bring the total volume to 1 mL. Mix until a clear solution is achieved.
- To prepare the final drug formulation at 3.3 mg/mL, dissolve the appropriate amount of (R)-(-)-JQ1 into the pre-mixed vehicle. Alternatively, use a concentrated DMSO stock and dilute it with the other components. The solvents should be added sequentially.[1]
- Sonication is recommended to ensure the final solution is clear and homogenous.[1] The formulation should be prepared fresh before use.[1]

Mechanism of Action: A Comparative Overview

(R)-(-)-JQ1 is biologically inactive because it does not bind to the acetyl-lysine recognition pockets of BET family proteins, such as BRD4.[4] In contrast, the active (+)-JQ1 enantiomer fits into this pocket, displacing BRD4 from chromatin and thereby inhibiting the transcription of target oncogenes like c-MYC.[10] This makes (R)-(-)-JQ1 an ideal negative control for validating that an observed biological effect is due to specific BET bromodomain inhibition.







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